

Quantitative Comparison of Potency and Selectivity

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Compound Focus: NVS-PAK1-1

CAS No.: 1783816-74-9

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The table below summarizes the key biochemical and cellular activity data for **NVS-PAK1-1** against its primary targets.

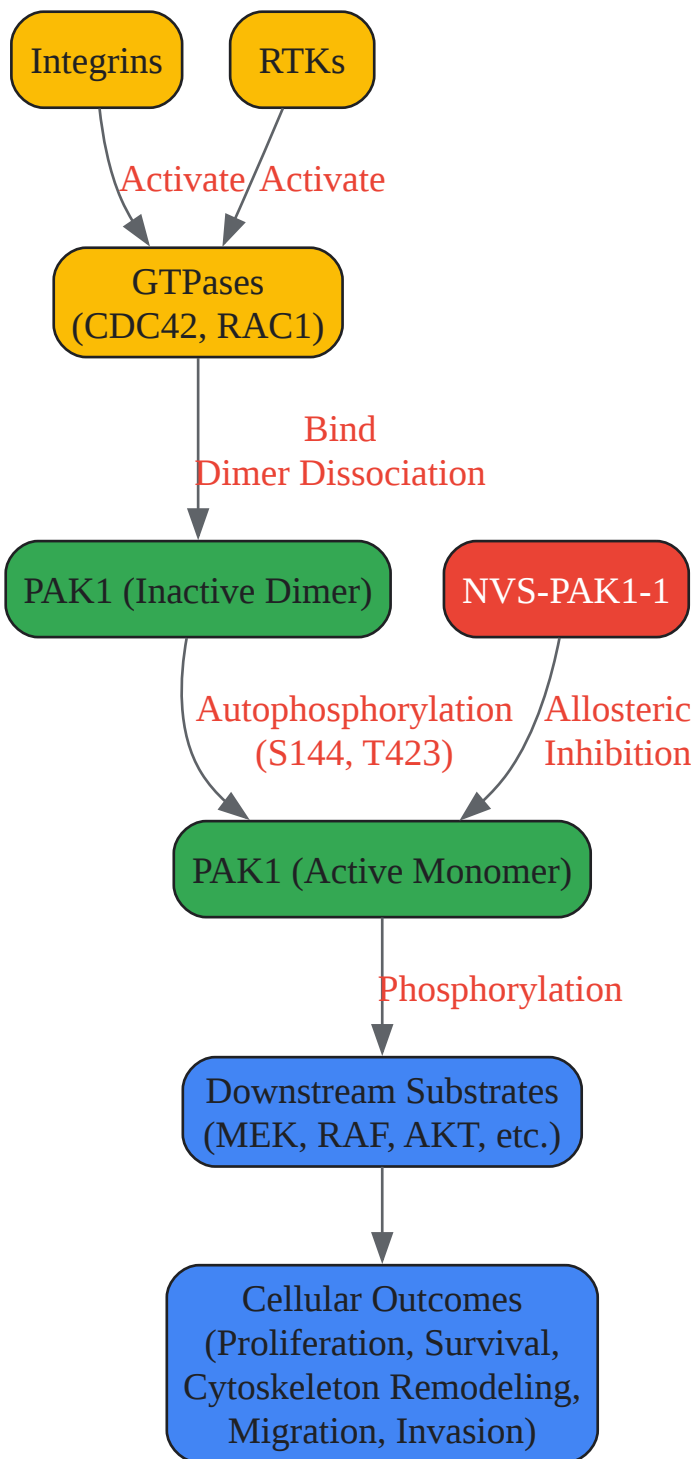
Target / Parameter	Value (NVS-PAK1-1)	Description / Context
PAK1 (Biochemical IC ₅₀)	5 nM [1] [2] [3]	Measured against dephosphorylated PAK1 in a Caliper assay [1] [2].
PAK2 (Biochemical IC ₅₀)	270-720 nM [1] [2]	The wide range depends on the phosphorylation status of PAK2 [1].
Selectivity (PAK1 over PAK2)	>50-fold [1] [2] [4]	Calculated from the ratio of IC ₅₀ values.
Kinome-wide Selectivity	Highly selective [1] [2] [3]	Tested against a panel of 442 kinases (DiscoverX) at 10 μM [1] [2].
Cellular Activity (IC ₅₀)	~0.21 - 2 μM [2]	Inhibits PAK1 autophosphorylation (S144) and downstream MEK phosphorylation [1] [2].

Mechanism of Action and Structural Basis for Selectivity

NVS-PAK1-1 derives its exceptional selectivity from a unique mode of action compared to typical ATP-competitive kinase inhibitors.

- **Allosteric Inhibition:** It binds beneath the C α -helix in the catalytic cleft of PAK1, stabilizing it in an inactive "DFG-out" conformation [5] [1]. This mechanism is similar to allosteric inhibitors of MEK1/2 and EGFR [5].
- **Structural Basis for Specificity:** The key to its selectivity for PAK1 over the highly similar PAK2 lies in a single amino acid difference in this allosteric pocket. PAK1 has an **asparagine (Asn322)** at the critical position, while PAK2 has a **leucine (Leu301)**. The bulkier leucine side chain in PAK2 creates a steric clash with the inhibitor, dramatically reducing its binding affinity [5].

The following diagram illustrates the signaling pathways regulated by PAK1 and the specific point of inhibition by **NVS-PAK1-1**.



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Key Experimental Protocols for Validation

To reliably reproduce data on **NVS-PAK1-1**'s activity, researchers can employ these established experimental methods.

- **Biochemical Kinase Assay (Caliper Assay)**

- **Purpose:** To determine the half-maximal inhibitory concentration (IC_{50}) against PAK1 and PAK2.
- **Procedure:** The assay is performed in 384-well plates. A solution of the compound in DMSO is first added, followed by the enzyme solution for a pre-incubation. The reaction is then initiated by adding a peptide substrate and ATP solution. After incubation, the reaction is stopped, and the conversion of the peptide substrate is measured using a Caliper LC3000 workstation (a capillary electrophoresis system) to quantify inhibition [2] [6].

- **Cellular Target Engagement**

- **Purpose:** To confirm that **NVS-PAK1-1** inhibits PAK1 signaling in a cellular context.
- **Procedure:** Treat relevant cell lines (e.g., Su86.86 pancreatic cancer cells) with **NVS-PAK1-1**. Analyze cell lysates via western blot to detect reduced levels of phosphorylated PAK1 at serine 144 (pS144), a key autophosphorylation site that marks PAK1 activation [1] [2].

- **Cell Proliferation Assay**

- **Purpose:** To assess the functional anti-proliferative effect of PAK1 inhibition, often in PAK1-dependent models.
- **Procedure:** Treat cells with **NVS-PAK1-1** for a set duration (e.g., 72 hours) and measure cell viability or proliferation using standard assays (e.g., MTT, CellTiter-Glo). The IC_{50} value is calculated from a dose-response curve [7].

Research Context and Strategic Alternatives

Understanding the limitations of **NVS-PAK1-1** and the latest research developments can help inform your project strategy.

- **Limitations to Consider:** A recognized drawback of **NVS-PAK1-1** is its **poor metabolic stability** in rat liver microsomes, resulting in a short half-life that can limit its application in *in vivo* studies [5] [2].
- **The Emergence of PAK1 Degraders:** To overcome the limitations of inhibitors and target both enzymatic and scaffolding functions of PAK1, researchers have developed PROTAC degraders. The first such molecule, **BJG-05-039**, was created by conjugating **NVS-PAK1-1** to the E3 ligase recruiter lenalidomide. This degrader demonstrates enhanced anti-proliferative effects in PAK1-dependent cell

lines compared to **NVS-PAK1-1** alone [5]. More recently, a novel degrader, **19s**, has shown promise in inducing tumor regression in a triple-negative breast cancer model *in vivo* [8].

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